



Application Notes and Protocols for N-Isopropylacrylamide-d7 in NMR Spectroscopy

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Compound of Interest		
Compound Name:	N-Isopropylacrylamide-d7	
Cat. No.:	B12387714	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Application Notes

N-Isopropylacrylamide (NIPAM) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in water, typically around 32-35°C.[1] Below this temperature, poly(N-isopropylacrylamide) (PNIPAM) is soluble and exists in a swollen, hydrated coil state. Above the LCST, it undergoes a conformational change, expelling water and collapsing into a compact globule state. This sharp and reversible phase transition makes PNIPAM a material of significant interest for various applications, including drug delivery, tissue engineering, and smart sensors.[2]

The study of the molecular dynamics, hydration, and structural changes of PNIPAM during this phase transition is crucial for optimizing its function in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing these properties at a molecular level.[3]

The Role of **N-Isopropylacrylamide-d7** (NIPAM-d7)

Using selectively deuterated monomers, such as **N-Isopropylacrylamide-d7** where the seven protons on the isopropyl group are replaced by deuterium, offers significant advantages for NMR studies:



- Probing Side-Chain Dynamics: Deuterium (²H) NMR is highly sensitive to the motion of the C-D bond. By labeling the isopropyl side chain, researchers can directly study the segmental dynamics of this key hydrophobic group, which is central to the polymer's thermoresponsive behavior.[4][5]
- Simplifying Spectra: In ¹H NMR, the high concentration of protons in both the polymer and the aqueous solvent (H₂O) can lead to complex, overlapping spectra. Using NIPAM-d7 and acquiring ²H NMR spectra eliminates the overwhelming solvent signal and focuses solely on the labeled parts of the polymer.
- Investigating Hydration: ²H NMR of PNIPAM-d7 in deuterated water (D₂O) can provide insights into the polymer's hydration state.[6] Changes in the ²H NMR lineshape and relaxation times can distinguish between mobile, hydrated polymer segments and immobilized, collapsed segments.[4][5] Studies have shown that even in the collapsed phase, a significant amount of water remains associated with the polymer.[4][5]
- Contrast Variation in Neutron Scattering: While this document focuses on NMR, it is
 noteworthy that deuterated polymers like PNIPAM-d7 are also invaluable for Small-Angle
 Neutron Scattering (SANS) experiments, where isotope substitution is used to vary the
 scattering length density and highlight different components of a system.[7]

Data Presentation

The following tables summarize key quantitative data from studies involving deuterated NIPAM.

Table 1: Molecular Weights and Synthesis Parameters for Deuterated PNIPAM

Parameter	Value	Reference
Molecular Weight (MW) of NIPAM-d7 monomer	120.2 g/mol	[4]
Molecular Weight (MW) of cross-linker (BIS)	154.17 g/mol	[4]
Example cross-linker molar fraction (f) for d7-PNIPAM	0.053 (7.5 wt%)	[4]



| ²H NMR Pake doublet splitting (ΔνQ) for dry d7-PNIPAM powder at 25°C | ~127 kHz |[4] |

Table 2: Hydrodynamic Diameter of PNIPAM Microgels at Different Temperatures

Microgel Type	Temperature (°C)	Hydrodynamic Diameter (nm)	Reference
PNIPAM (unspecified)	20	762	[8]
PNIPAM (unspecified)	40	333	[8]
PNIPAM-co-AAc	25	~600	[9]
PNIPAM-co-AAc	40	~250	[9]
PNIPAM (unspecified)	25	~850	[10]

| PNIPAM (unspecified) | 40 | ~400 |[10] |

Experimental Protocols

Protocol 1: Synthesis of Poly(N-Isopropylacrylamide-d7) Microgels

This protocol describes a typical surfactant-free radical emulsion polymerization method to synthesize PNIPAM-d7 microgels.

Materials:

- N-Isopropylacrylamide-d7 (NIPAM-d7) monomer
- N,N'-methylenebis(acrylamide) (BIS) (cross-linker)
- Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
- Deionized (DI) water
- Nitrogen gas



Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Thermometer
- Syringes and needles
- Dialysis tubing (e.g., 10,000 MWCO)

Procedure:

- Setup: Assemble the three-neck flask with the condenser, a nitrogen inlet, and a rubber septum for injections. Place it in the heating mantle on the magnetic stirrer.
- Reagent Preparation: Dissolve the desired amounts of NIPAM-d7 monomer and BIS cross-linker in DI water inside the flask. A typical molar fraction for the cross-linker is between 1-10 mol%.[4] For example, for a 5 mol% cross-linked gel, use a 19:1 molar ratio of NIPAM-d7 to BIS.
- Deoxygenation: Purge the solution with nitrogen gas for at least 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit radical polymerization.
- Initiation: Heat the solution to the reaction temperature, typically 70-80°C.[11] Once the temperature is stable, dissolve the KPS initiator in a small amount of deoxygenated DI water and inject it into the reaction flask using a syringe.
- Polymerization: The solution will become opalescent or milky as polymer particles form and precipitate. Allow the reaction to proceed for 4-6 hours at the set temperature under a nitrogen atmosphere with continuous stirring.
- Purification: Cool the reaction mixture to room temperature. Purify the resulting microgel suspension by dialysis against DI water for several days, changing the water frequently to remove unreacted monomers, initiator, and other impurities.



 Characterization (Optional): Characterize the resulting microgel particle size and temperature response using Dynamic Light Scattering (DLS).[1][8]

Protocol 2: Sample Preparation for ²H NMR Spectroscopy

This protocol outlines the steps for preparing a PNIPAM-d7 microgel sample for NMR analysis.

Materials:

- Purified PNIPAM-d7 microgel suspension
- Deuterium-depleted water or D₂O (depending on the experimental goal)
- High-quality 5 mm NMR tubes
- Pipette with filter tip

Procedure:

- Sample Concentration: Prepare a suspension of the PNIPAM-d7 microgel at the desired concentration (e.g., 20 wt%) in deuterium-depleted water.[4] Using deuterium-depleted water is crucial to minimize the background signal from natural abundance deuterium in water.
- Homogenization: Ensure the sample is well-mixed and homogeneous. Gentle vortexing or sonication can be used if necessary.
- Filling the NMR Tube: Filter the solution through a small plug of glass wool or a pipette filter directly into a clean, high-quality NMR tube to remove any dust or large aggregates.[1]
- Sample Volume: The final sample volume in a standard 5 mm tube should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm. Consistent sample height is important for optimal shimming and data quality.
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Equilibration: Before placing the sample in the spectrometer, allow it to equilibrate to the desired starting temperature.



Protocol 3: ²H NMR Spectroscopy for Polymer Dynamics

This protocol provides a general methodology for acquiring solid-state or semi-solid ²H NMR spectra to study the dynamics of PNIPAM-d7.

Equipment:

- Solid-state NMR spectrometer with a high-power probe capable of ²H observation.
- Variable temperature control unit.

NMR Acquisition Parameters (Typical):

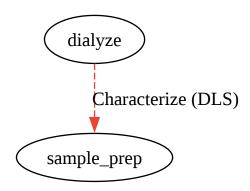
- Pulse Sequence: A quadrupolar echo (QE) pulse sequence (90°x τ 90°y τ acquire) is most commonly used for acquiring static ²H NMR spectra of solids or semi-solids. This sequence is effective at refocusing the rapid signal decay caused by the large quadrupolar interaction.
- 90° Pulse Width: Calibrate the ²H 90° pulse width. For solid samples, this typically requires high power and results in short pulse durations (e.g., 2-4 μs).
- Echo Delay (τ): Set the inter-pulse delay τ to a value long enough to allow for probe ringdown but short enough to avoid significant T₂ relaxation losses (e.g., 20-50 μ s).
- Recycle Delay: The recycle delay should be set to at least 5 times the longest T₁ relaxation time of the sample to ensure full relaxation between scans. For deuterium, T₁ values are often short.[12][13]
- Spectral Width: Use a wide spectral width (e.g., 250-500 kHz) to encompass the entire Pake doublet pattern of the immobilized deuterons.
- Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Temperature Control: Use the variable temperature unit to acquire spectra at a range of temperatures, particularly across the LCST of the polymer (e.g., from 20°C to 50°C), allowing the sample to equilibrate at each temperature for 10-15 minutes before acquisition.

Data Processing:



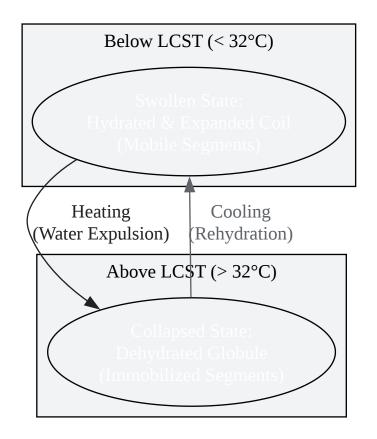
- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID), starting from the top of the echo.
- Phasing: Phase the resulting spectrum. The static Pake doublet pattern should be phased to be purely absorptive.
- Analysis: Analyze the changes in the lineshape as a function of temperature.
 - Below LCST (Swollen State): Mobile polymer segments will produce a narrower, centrally located signal due to motional averaging of the quadrupolar interaction.
 - Above LCST (Collapsed State): Immobilized or restricted segments will give rise to a broad Pake doublet pattern, characteristic of a rigid solid.[4] The fraction of mobile vs. immobilized segments can be quantified by integrating the respective spectral components.

Visualizations



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